molecular formula C24H29N3O4S2 B285310 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide

Número de catálogo B285310
Peso molecular: 487.6 g/mol
Clave InChI: VQQYAAUAOCIQNI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mecanismo De Acción

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide can disrupt the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide have been extensively studied in preclinical models. These studies have shown that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide can inhibit BTK activity in cancer cells, leading to decreased cell proliferation and increased apoptosis (cell death). N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide has also been shown to inhibit the activation of other signaling pathways that promote cancer cell survival, such as the PI3K/AKT pathway.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide in lab experiments is its potent anti-tumor activity and selectivity for BTK. This makes it a valuable tool for studying the role of BTK in cancer cell survival and proliferation. However, the complex synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide and its limited solubility in aqueous solutions may limit its use in certain experiments.

Direcciones Futuras

There are several future directions for the development and use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide in cancer therapy. One potential application is in combination therapy with other anti-cancer agents, such as rituximab or chemotherapy drugs. Another direction is the development of more potent and selective BTK inhibitors based on the structure of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide. Finally, the use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide in patient populations with different types of cancer and genetic backgrounds will be important for determining its clinical efficacy and safety.

Métodos De Síntesis

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide involves several steps, including the reaction of 2-ethylpiperidine and 4-methoxybenzoyl chloride to form 3-(2-ethylpiperidin-1-yl)benzoic acid. This acid is then reacted with 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene to form the desired product, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide. The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide is a complex process that requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. These studies have shown that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide has potent anti-tumor activity and can inhibit the growth of cancer cells both in vitro and in vivo. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, suggesting that it may have a role in combination therapy.

Propiedades

Fórmula molecular

C24H29N3O4S2

Peso molecular

487.6 g/mol

Nombre IUPAC

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide

InChI

InChI=1S/C24H29N3O4S2/c1-3-17-8-6-7-13-27(17)33(29,30)22-14-16(11-12-20(22)31-2)23(28)26-24-19(15-25)18-9-4-5-10-21(18)32-24/h11-12,14,17H,3-10,13H2,1-2H3,(H,26,28)

Clave InChI

VQQYAAUAOCIQNI-UHFFFAOYSA-N

SMILES

CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N)OC

SMILES canónico

CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.